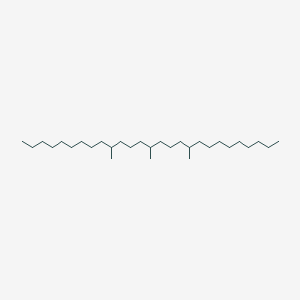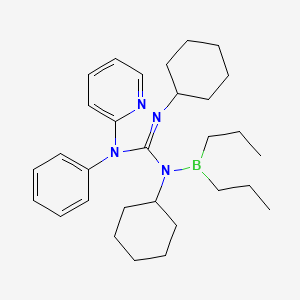
N,N''-Dicyclohexyl-N-(dipropylboranyl)-N'-phenyl-N'-pyridin-2-ylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine is a complex organic compound with the molecular formula C30H45BN4. It is known for its unique structure, which includes a boron atom bonded to a guanidine moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine typically involves the reaction of N,N’'-dicyclohexylcarbodiimide with 2-pyridylaminodiorganylboranes . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dicyclohexyl-N’-phenyl-N’-pyridin-2-ylguanidine: Similar structure but lacks the boron atom.
N,N-Dicyclohexyl-N’-pyridin-2-ylguanidine: Another similar compound without the phenyl group.
Uniqueness
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine is unique due to the presence of the boron atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
106104-23-8 |
|---|---|
Molekularformel |
C30H45BN4 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
1,2-dicyclohexyl-1-dipropylboranyl-3-phenyl-3-pyridin-2-ylguanidine |
InChI |
InChI=1S/C30H45BN4/c1-3-23-31(24-4-2)35(28-20-12-7-13-21-28)30(33-26-16-8-5-9-17-26)34(27-18-10-6-11-19-27)29-22-14-15-25-32-29/h6,10-11,14-15,18-19,22,25-26,28H,3-5,7-9,12-13,16-17,20-21,23-24H2,1-2H3 |
InChI-Schlüssel |
XYYZNEFESPGVAS-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCC)(CCC)N(C1CCCCC1)C(=NC2CCCCC2)N(C3=CC=CC=C3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


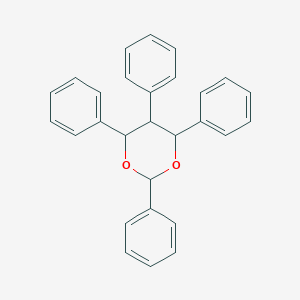
![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)
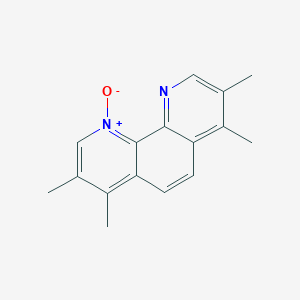
![N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine](/img/structure/B14319800.png)
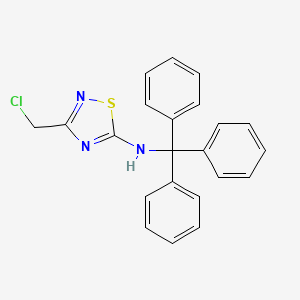
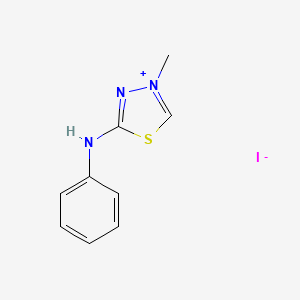
![{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene](/img/structure/B14319807.png)
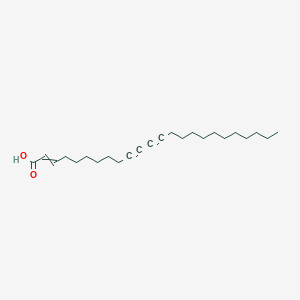
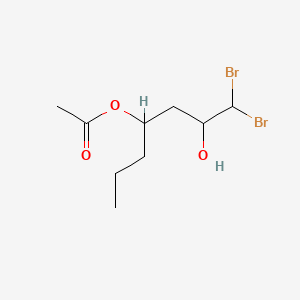
![1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B14319815.png)
![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)
![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)

